molecular formula C17H16ClN3O4S B7703544 N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-methoxybenzenesulfonamide

N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-methoxybenzenesulfonamide

Cat. No.: B7703544
M. Wt: 393.8 g/mol
InChI Key: OGNQZFSQJMCLIT-UHFFFAOYSA-N
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Description

N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-methoxybenzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an oxadiazole ring, and a methoxybenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-methoxybenzenesulfonamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of an oxidizing agent.

    Attachment of the Chlorophenyl Group:

    Formation of the Sulfonamide Moiety: The final step involves the reaction of the intermediate with 4-methoxybenzenesulfonyl chloride to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the chlorophenyl ring.

Scientific Research Applications

N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-methoxybenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its properties can be exploited in the development of new materials with specific electronic or optical characteristics.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The oxadiazole ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-methoxybenzenesulfonamide
  • N-[1-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-methoxybenzenesulfonamide

Uniqueness

N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-methoxybenzenesulfonamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity

Properties

IUPAC Name

N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4S/c1-11(21-26(22,23)15-9-7-14(24-2)8-10-15)17-19-16(20-25-17)12-3-5-13(18)6-4-12/h3-11,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNQZFSQJMCLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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